molecular formula C24H26N4O3 B2819161 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-53-3

1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2819161
CAS No.: 900870-53-3
M. Wt: 418.497
InChI Key: SWZDNEWIXCHNSN-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound’s structure includes multiple fused rings and functional groups, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:

    • Starting with a pyrimidine derivative, the core structure is formed through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine intermediates.
    • Conditions: Cyclization often requires catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) under reflux conditions.
  • Functional Group Modifications:

    • Introduction of the benzyl group at the nitrogen atom is typically achieved through nucleophilic substitution reactions.
    • The ethoxypropyl group is introduced via alkylation reactions using ethoxypropyl halides in the presence of a base like potassium carbonate (K2CO3).
  • Final Assembly:

    • The final compound is assembled by coupling the modified core with the carboxamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated or carboxylated derivatives.
    • Common reagents: KMnO4, CrO3.
  • Reduction:

    • Reduction of the carbonyl group to form alcohol derivatives.
    • Common reagents: NaBH4, LiAlH4.
  • Substitution:

    • Nucleophilic substitution reactions can modify the benzyl or ethoxypropyl groups.
    • Common reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products include carboxylic acids and alcohols.
  • Reduction products include alcohol derivatives.
  • Substitution products vary based on the nucleophile used.

Chemistry:

  • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential anti-inflammatory and anti-cancer properties due to its ability to interact with biological targets.
  • Investigated for its role in inhibiting specific enzymes or receptors involved in disease pathways.

Industry:

  • Potential use in the development of pharmaceuticals and agrochemicals.
  • Studied for its properties as a catalyst or intermediate in organic synthesis.

Comparison with Similar Compounds

  • 7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
  • 1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.

This detailed overview provides a comprehensive understanding of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

6-benzyl-N-(3-ethoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-31-13-7-12-25-23(29)20-14-19-22(27(20)16-18-8-5-4-6-9-18)26-21-11-10-17(2)15-28(21)24(19)30/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDNEWIXCHNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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